molecular formula C10H9NO3S B13295471 2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylic acid

2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylic acid

Cat. No.: B13295471
M. Wt: 223.25 g/mol
InChI Key: FIPBGFYKXKDTFW-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to a thiazine ring, with a carboxylic acid group and a ketone group attached. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the acylation of methyl anthranilates with alkyl chlorosulfonylacetates, followed by cyclization to form the benzothiazine ring . The reaction conditions often require the use of solvents such as ethanol and catalysts like piperidine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, which can lead to its biological effects. The compound may also interact with cellular receptors, influencing various signaling pathways . Detailed studies on its binding affinity and molecular interactions are crucial to understanding its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methyl-3H-1,2-benzothiazine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone.

    2-methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester: An ester derivative with similar core structure.

Uniqueness

2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ketone group, in particular, allows for unique interactions in chemical reactions and biological systems, setting it apart from its hydroxyl or ester analogs .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylic acid

InChI

InChI=1S/C10H9NO3S/c1-11-8(10(13)14)9(12)6-4-2-3-5-7(6)15-11/h2-5,8H,1H3,(H,13,14)

InChI Key

FIPBGFYKXKDTFW-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(=O)C2=CC=CC=C2S1)C(=O)O

Origin of Product

United States

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